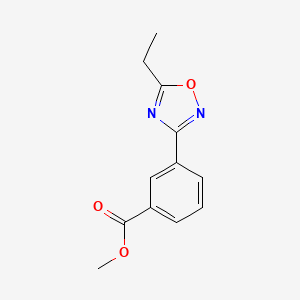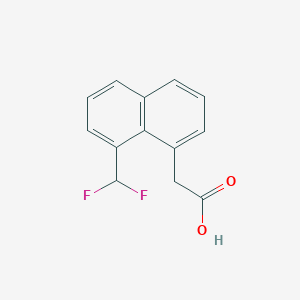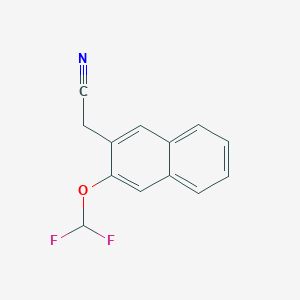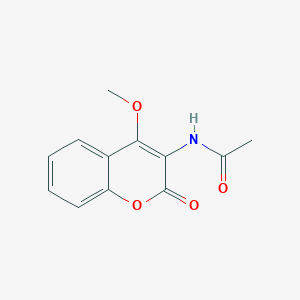
N-(4-Methoxy-2-oxo-2H-1-benzopyran-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Methoxy-2-oxo-2H-1-benzopyran-3-yl)acetamide is a synthetic organic compound belonging to the class of benzopyran derivativesThis compound, in particular, has garnered attention due to its potential antimicrobial, anti-inflammatory, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methoxy-2-oxo-2H-1-benzopyran-3-yl)acetamide typically involves the reaction of 4-methoxy-2-oxo-2H-1-benzopyran-3-carboxylic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization from ethanol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: N-substituted acetamide derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its anti-inflammatory and anticancer activities. It has shown promise in inhibiting the growth of certain cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of N-(4-Methoxy-2-oxo-2H-1-benzopyran-3-yl)acetamide involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: It inhibits bacterial DNA gyrase, an enzyme crucial for DNA replication in bacteria.
Anti-inflammatory Activity: It modulates the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Comparación Con Compuestos Similares
Coumarin: A natural compound with a similar benzopyran structure, known for its anticoagulant properties.
7-Hydroxycoumarin: A derivative of coumarin with enhanced biological activities, including anticancer and antimicrobial effects.
Baicalin: A flavonoid with a benzopyran structure, known for its anti-inflammatory and antioxidant properties
Uniqueness: N-(4-Methoxy-2-oxo-2H-1-benzopyran-3-yl)acetamide stands out due to its synthetic origin and the presence of the acetamide moiety, which imparts unique chemical reactivity and biological activity. Its potential as a versatile scaffold for drug development makes it a compound of significant interest in medicinal chemistry .
Propiedades
Número CAS |
88369-13-5 |
|---|---|
Fórmula molecular |
C12H11NO4 |
Peso molecular |
233.22 g/mol |
Nombre IUPAC |
N-(4-methoxy-2-oxochromen-3-yl)acetamide |
InChI |
InChI=1S/C12H11NO4/c1-7(14)13-10-11(16-2)8-5-3-4-6-9(8)17-12(10)15/h3-6H,1-2H3,(H,13,14) |
Clave InChI |
VERXRENATNPERK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C2=CC=CC=C2OC1=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



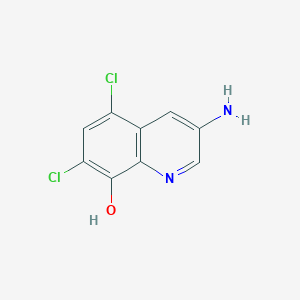
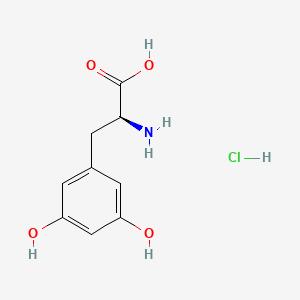
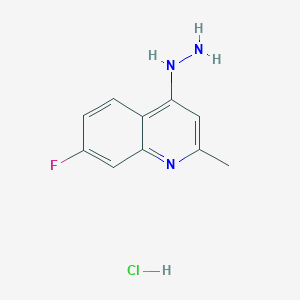
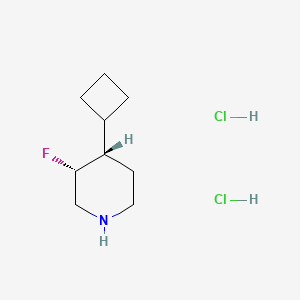

![8-Methoxy-4,5-dihydronaphtho[1,2-c]furan-1,3-dione](/img/structure/B15067139.png)
![Ethyl 2-(6-vinylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B15067141.png)

![8-Bromo-2-chloroimidazo[1,2-a]pyridine](/img/structure/B15067160.png)

